molecular formula C15H19ClN2O4 B6000033 Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B6000033
M. Wt: 326.77 g/mol
InChI Key: QBQYRRBNJHFHGN-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 2-chloro-5-nitrophenylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 2-chloro-5-nitrophenylmethyl Group: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 2-chloro-5-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of derivatives with different substituents at the chloro position.

Scientific Research Applications

Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methylpiperidine-4-carboxylate: Similar piperidine derivative with a different substituent at the 1-position.

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: Another piperidine derivative with different functional groups.

Uniqueness

Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both the 2-chloro-5-nitrophenylmethyl group and the ethyl ester group, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4/c1-2-22-15(19)11-5-7-17(8-6-11)10-12-9-13(18(20)21)3-4-14(12)16/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQYRRBNJHFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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